molecular formula C17H16N2O2S B5580291 2-(4-Methoxyphenyl)-5-[(2-methylbenzyl)sulfanyl]-1,3,4-oxadiazole

2-(4-Methoxyphenyl)-5-[(2-methylbenzyl)sulfanyl]-1,3,4-oxadiazole

Cat. No.: B5580291
M. Wt: 312.4 g/mol
InChI Key: CPMMOWSQRJFMOA-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-5-[(2-methylbenzyl)sulfanyl]-1,3,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by the presence of a 1,3,4-oxadiazole ring, which is a five-membered ring containing three heteroatoms: two nitrogen atoms and one oxygen atom

Scientific Research Applications

2-(4-Methoxyphenyl)-5-[(2-methylbenzyl)sulfanyl]-1,3,4-oxadiazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and as a precursor in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-5-[(2-methylbenzyl)sulfanyl]-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carbon disulfide and subsequent reactions with various electrophiles. One common method includes the reaction of 4-methoxybenzohydrazide with carbon disulfide in the presence of a base to form the corresponding dithiocarbazate. This intermediate is then cyclized to form the oxadiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-5-[(2-methylbenzyl)sulfanyl]-1,3,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-5-[(2-methylbenzyl)sulfanyl]-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of biological processes. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxyphenyl)-5-[(2-methylbenzyl)sulfanyl]-1,3,4-thiadiazole: Similar structure but contains a sulfur atom instead of an oxygen atom in the ring.

    2-(4-Methoxyphenyl)-5-[(2-methylbenzyl)sulfanyl]-1,3,4-triazole: Contains three nitrogen atoms in the ring instead of two nitrogen and one oxygen.

Uniqueness

2-(4-Methoxyphenyl)-5-[(2-methylbenzyl)sulfanyl]-1,3,4-oxadiazole is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(4-methoxyphenyl)-5-[(2-methylphenyl)methylsulfanyl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S/c1-12-5-3-4-6-14(12)11-22-17-19-18-16(21-17)13-7-9-15(20-2)10-8-13/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPMMOWSQRJFMOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NN=C(O2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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